Technical Monograph: Sulfo-Cyanine3 Tetrazine Chemical Properties & Application Protocols
Technical Monograph: Sulfo-Cyanine3 Tetrazine Chemical Properties & Application Protocols
[1]
Executive Summary
Sulfo-Cyanine3 tetrazine (Sulfo-Cy3-Tet) represents a high-performance convergence of cyanine fluorophore technology and bioorthogonal "click" chemistry.[1] Unlike first-generation copper-catalyzed reagents, Sulfo-Cy3-Tet utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction, enabling rapid, catalyst-free conjugation with Trans-Cyclooctene (TCO) derivatives.[1]
This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, reaction mechanics, and validated protocols for bioconjugation. It is designed for researchers requiring high-fidelity labeling of proteins, nucleic acids, and cellular structures where kinetic speed and hydrolytic stability are non-negotiable.
Chemical & Physical Specifications
Sulfo-Cy3-Tet is engineered for aqueous solubility and photostability.[1][2][3] The presence of two sulfonate groups (
Table 1: Physicochemical Data Profile[1][2]
| Property | Value / Description | Notes |
| IUPAC Name | Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-methyl-3,3-dimethyl-5-indolinesulfonate | |
| Molecular Weight | ~838.05 Da | Potassium salt form [1][2] |
| Formula | ||
| Solubility | Water (up to 36 g/L, 0.43 M), DMSO, DMF | High polarity due to sulfonates |
| Excitation Max | 548 nm | Compatible with 532 nm or 561 nm lasers |
| Emission Max | 563 nm | Orange/Red channel |
| Extinction Coeff. | 162,000 | High molar absorptivity |
| Quantum Yield | ~0.10 | In aqueous buffer (PBS) [2] |
| Appearance | Red crystalline powder | Hygroscopic |
Expert Insight: While the quantum yield (0.10) appears lower than non-sulfonated rhodamines, the high extinction coefficient compensates, yielding a high "brightness product" (
Mechanistic Deep Dive: The IEDDA Reaction
The core utility of Sulfo-Cy3-Tet lies in its reactivity with Trans-Cyclooctene (TCO).[1] This is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.
Mechanism Logic[1]
-
Recognition: The electron-poor tetrazine diene attacks the strained, electron-rich TCO dienophile.[1]
-
Cycloaddition: A fast [4+2] cycloaddition forms a bicyclic intermediate.
-
Elimination: Nitrogen gas (
) is irreversibly extruded (Retro-Diels-Alder), driving the reaction to completion and preventing reversibility.[1] -
Product: A stable dihydropyridazine linkage is formed.[4]
Reaction Kinetics[1][6][7][8][9][10][11][12]
-
Rate Constant (
): to [3][4].[1] -
Comparison: Orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (
).[1] -
Significance: This speed allows for labeling at micromolar concentrations in live cells, overcoming the diffusion limits that plague slower click reactions.
Figure 1: The IEDDA reaction pathway.[1] The irreversible elimination of Nitrogen gas drives the equilibrium forward, ensuring high yield even in dilute conditions.
Operational Guide: Protein Labeling Workflow
This protocol describes the "Two-Step" labeling method: (1) Functionalizing the protein with TCO, followed by (2) Conjugation with Sulfo-Cy3-Tet.[1]
Reagents Required[1][6][13][14]
-
Protein of Interest (POI): >1 mg/mL in amine-free buffer (PBS, pH 7.4).
-
TCO-PEG4-NHS Ester: For initial activation of lysine residues.[1]
-
Sulfo-Cy3-Tetrazine: 10 mM stock in anhydrous DMSO.[1]
-
Desalting Columns: Zeba Spin or PD-10 (7K MWCO).[1]
Step-by-Step Protocol
Phase 1: TCO Activation[1]
-
Buffer Exchange: Ensure POI is in PBS pH 7.2–7.5. Remove any Tris or Glycine (amines compete with NHS).[1]
-
Reaction: Add TCO-NHS ester to POI at a 10:1 to 20:1 molar excess .[1]
-
Why? TCO hydrolysis competes with labeling. Excess ensures sufficient TCO incorporation.
-
-
Incubation: 30–60 minutes at Room Temperature (RT).
-
Purification 1: Pass through a desalting column to remove unreacted TCO-NHS.[1] This is critical to prevent free TCO from consuming the expensive Tetrazine dye in Phase 2.
Phase 2: Tetrazine Ligation (The "Click")[1]
-
Quantification: Measure TCO-modified protein concentration (
). -
Ligation: Add Sulfo-Cy3-Tetrazine at a 1.5:1 to 2:1 molar excess relative to the protein.
-
Expert Note: Unlike the NHS reaction, the IEDDA reaction is so efficient that a massive excess is unnecessary. 1.5 eq is usually sufficient for quantitative labeling.
-
-
Incubation: 15–30 minutes at RT (or 4°C overnight).
-
Purification 2: Desalting column or dialysis to remove excess free dye.
Figure 2: Sequential workflow for bioorthogonal labeling. The two-step purification ensures high specific activity and low background.[1]
Critical Analysis: Stability & Troubleshooting
Stability of the Tetrazine Moiety
The tetrazine ring is electron-deficient and can be susceptible to nucleophilic attack or reduction over time, though methyl-tetrazines (used in Sulfo-Cy3-Tet) are significantly more stable than hydrogen-tetrazines.[1]
-
Storage: Store dry powder at -20°C. Solutions in DMSO are stable for ~1 month at -20°C if kept anhydrous.
-
Aqueous Stability: In buffer, the tetrazine moiety is stable for days, but avoid prolonged storage in basic buffers (>pH 8.5) as this accelerates degradation [5].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Inefficient TCO labeling (Phase 1). | Check pH of Phase 1 reaction. Ensure no primary amines (Tris) are present.[1] |
| Precipitation | Over-labeling leads to aggregation. | Reduce TCO-NHS molar excess. Sulfo-Cy3 is soluble, but the protein may destabilize if too many lysines are modified.[1] |
| High Background | Incomplete removal of free dye. | Use a spin column with the correct MWCO (e.g., 7K for IgG). Dialysis is often more effective for free dye removal. |
| Dye Bleaching | Oxidation or light exposure. | Sulfo-Cy3 is photostable, but minimize light exposure.[1] Ensure solvents are peroxide-free.[1] |
The "Pink to Colorless" Indicator
A unique feature of the tetrazine group is its absorption around 520 nm (distinct from Cy3 fluorescence). Upon reaction with TCO, this specific tetrazine absorbance decreases.[4] In high-concentration reactions, a color shift from pink/red (tetrazine) to the specific color of the fluorophore (or colorless if using a non-fluorescent tetrazine) can sometimes be observed, serving as a crude visual confirmation of reaction progress [6].
References
-
MedChemExpress. Sulfo-Cy3-Tetrazine Product Datasheet. Retrieved from [1]
-
Lumiprobe. Sulfo-Cyanine3 tetrazine chemical properties and spectral data. Retrieved from [1]
-
Blackman, M. L., et al. (2008).[5] "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][6][7][8] Journal of the American Chemical Society.
-
BroadPharm. Tetrazine-TCO Ligation Protocol and Kinetics. Retrieved from
-
Knall, A. C., & Slugovc, C. (2013).[1] "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews.
- Thermo Fisher Scientific.Click Chemistry: Tetrazine and TCO Ligation.
Sources
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
- 4. broadpharm.com [broadpharm.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
